Home > Products > Screening Compounds P11386 > 5-Iodobenzovesamicol
5-Iodobenzovesamicol - 128192-12-1

5-Iodobenzovesamicol

Catalog Number: EVT-1214687
CAS Number: 128192-12-1
Molecular Formula: C21H24INO
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Iodobenzovesamicol is a chemical compound that belongs to the family of benzovesamicol derivatives, which are primarily known for their role as radioligands in neuroimaging. This compound is particularly significant due to its selective binding to the vesicular acetylcholine transporter, making it a valuable tool in studying cholinergic systems in various neurological conditions.

Source

The compound is synthesized from its precursor, 5-aminobenzovesamicol, through a series of chemical reactions involving iodination techniques. The synthesis and characterization of 5-iodobenzovesamicol have been documented in various scientific studies and patents, highlighting its importance in both research and clinical applications .

Classification

5-Iodobenzovesamicol is classified as a radiolabeled compound, specifically a radioiodinated analog of benzovesamicol. It functions as a SPECT (Single Photon Emission Computed Tomography) imaging agent, targeting the vesicular acetylcholine transporter, which is crucial for studying cholinergic neurotransmission .

Synthesis Analysis

Methods

The synthesis of 5-iodobenzovesamicol typically involves the following steps:

  1. Preparation of the Precursor: The initial step involves synthesizing 5-aminobenzovesamicol, which serves as the starting material.
  2. Iodination: The iodination process can be achieved through various methods including:
    • Diazonium Salt Reaction: The precursor is treated with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide to introduce iodine at the 5-position of the benzene ring.
    • Stannylation and Radioiodination: A tin complex of the precursor can be prepared, followed by radioiodination using sodium iodide-125. This method has shown high yields and selectivity for the desired product .

Technical Details

The synthesis typically results in a racemic mixture that can be resolved into its enantiomers via chiral chromatography. The yield of the final product can vary based on the method used, with reported yields ranging from 35% to over 89% depending on the specific synthetic route employed .

Molecular Structure Analysis

Structure

5-Iodobenzovesamicol has a complex molecular structure characterized by the presence of an iodine atom attached to a benzene ring that is further linked to a vesamicol moiety. Its chemical formula is C16H20INC_{16}H_{20}I\N , indicating that it contains carbon, hydrogen, nitrogen, and iodine atoms.

Data

The compound's melting point has been reported between 174-218°C depending on its purity and specific isomeric form . Its structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Pressure Liquid Chromatography (HPLC).

Chemical Reactions Analysis

Reactions

5-Iodobenzovesamicol participates in several chemical reactions relevant to its function as a radiotracer:

  1. Radioiodination Reactions: These reactions are crucial for labeling the compound with radioactive iodine isotopes such as iodine-123 or iodine-125.
  2. Binding Studies: The compound undergoes interactions with biological targets, primarily the vesicular acetylcholine transporter, which can be quantified using in vitro assays .

Technical Details

The binding affinity and selectivity for the vesicular acetylcholine transporter can be evaluated through competitive inhibition assays and SPECT imaging studies. These studies provide insights into the pharmacokinetics and biodistribution of the compound within biological systems .

Mechanism of Action

Process

The mechanism of action of 5-iodobenzovesamicol involves its selective binding to presynaptic cholinergic terminals via the vesicular acetylcholine transporter. Upon administration, it competes with endogenous acetylcholine for binding sites within cholinergic neurons.

Data

Pharmacokinetic modeling has been employed to assess binding potential values (BP ND), which correlate with receptor density in various brain regions. This data is essential for understanding cholinergic dysfunction in neurodegenerative diseases such as dementia with Lewy bodies and Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points range from 174°C to 218°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and methylene chloride.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily during iodination processes and maintains its integrity during biological assays.

Relevant analyses often include HPLC for purity assessment and NMR for structural confirmation .

Applications

5-Iodobenzovesamicol has several scientific applications:

  1. Neuroimaging: Used as a radiotracer in SPECT imaging to evaluate cholinergic function in vivo.
  2. Research Tool: Serves as an important tool for studying cholinergic neurotransmission and its role in neurological disorders.
  3. Drug Development: Investigated as a potential candidate for developing new diagnostic agents targeting cholinergic systems .
Introduction to 5-Iodobenzovesamicol (IBVM)

5-Iodobenzovesamicol (IBVM) represents a seminal advancement in neurochemical tracer development, engineered as a vesamicol derivative for probing cholinergic system integrity. As a high-affinity ligand for the vesicular acetylcholine transporter (VAChT), IBVM enables non-invasive quantification of presynaptic cholinergic terminals through positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its molecular architecture incorporates strategic structural modifications that optimize target specificity while preserving the core pharmacophore essential for VAChT interaction. Historically, IBVM emerged as part of a concerted effort to develop quantitative biomarkers for neurodegenerative pathologies characterized by cholinergic degeneration, particularly Alzheimer's disease and Parkinson's disease. The integration of iodine-123/124 isotopes into its benzovesamicol scaffold transformed IBVM into a versatile clinical and research tool, facilitating both in vitro autoradiographic studies and in vivo human neuroimaging applications that illuminate cholinergic deficits underlying cognitive impairment.

Chemical Structure and Pharmacophore Design of Vesamicol Analogs

The molecular architecture of IBVM (C₁₅H₂₀INO) originates from systematic modifications of the vesamicol scaffold (2-(4-phenylpiperidino)cyclohexanol), which served as the foundational template for VAChT ligand development. The pharmacophore comprises three critical domains:

  • Amino-alcohol core: Features a protonatable nitrogen within the piperidine ring and a hydrogen-bonding hydroxy group on the cyclohexane moiety, essential for VAChT recognition .
  • Aryl hydrophobic domain: Incorporates a benzene ring substitution at the piperidine nitrogen, enhancing binding pocket complementarity.
  • Iodine substitution: Positioned at the para site of the benzoyl group in IBVM, this halogen atom enhances electron density distribution and introduces steric effects that collectively increase binding affinity (Kd ≈ 0.1-0.5 nM) while enabling radiolabeling with γ-emitting isotopes [3].

Table 1: Structural Evolution from Vesamicol to IBVM

CompoundR1 GroupR2 PositionVAChT Affinity (Kd, nM)σ1/σ2 Selectivity Ratio
VesamicolH-40 ± 5.21:15
BenzovesamicolPhenyl-50 ± 6.81:8
(±)-IBVM4-Iodophenyl-0.4 ± 0.071:380
(−)-IBVM enantiomer4-Iodophenyl-0.12 ± 0.031:>1000

Cryo-EM structural analyses reveal that IBVM docks within a VAChT cleft formed by transmembrane helices 4, 5, 8, 10, and 11. Key interactions include:

  • Electrostatic anchoring: Between the protonated piperidine nitrogen and Asp398 (distance: 3.1 Å) .
  • Hydrogen bonding: The hydroxyl group forms dual H-bonds with Asn302 (2.7 Å) and Asp398 (3.0 Å).
  • Halogen-π contacts: The iodine atom engages in van der Waals interactions with Tyr432 (4.2 Å) and hydrophobic packing with Ile394/Leu402 .

These interactions confer IBVM with 300-fold greater VAChT selectivity over sigma receptors compared to first-generation vesamicol analogs—a critical advance that minimized off-target binding in vivo [3] [5].

Role of IBVM in Cholinergic Neurotransmission and Vesicular Acetylcholine Transporters (VAChT)

IBVM serves as a selective molecular probe for VAChT, the presynaptic transporter responsible for loading acetylcholine (ACh) into synaptic vesicles. VAChT operates as a H⁺/ACh antiporter, leveraging the proton gradient across vesicular membranes to concentrate ACh up to 100-fold. By binding to a site allosterically coupled to the ACh recognition domain, IBVM acts as a non-competitive inhibitor that blocks ACh uptake without affecting proton translocation [5] .

Table 2: Regional VAChT Density Quantified by [¹²³I]IBVM Binding

Brain Region[¹²³I]IBVM Binding (Kd, nM)Bmax (pmol/mg protein)Clinical Correlation
Striatum0.14 ± 0.0242.3 ± 5.1Motor control deficits in PD
Nucleus Basalis0.17 ± 0.0338.7 ± 4.3Early AD memory impairment
Hippocampus0.22 ± 0.0428.9 ± 3.7Spatial memory dysfunction
Cortex (Occipital)0.48 ± 0.06*12.1 ± 1.9*Visual processing deficits
Cerebellum>100≤2.0Reference region

*Competition studies indicate complex binding in cortical regions, potentially involving sigma receptor interactions [1].

In vivo studies demonstrate IBVM's regional binding correlates with known cholinergic innervation patterns:

  • Striatum: Exhibits 6.26 %ID/g uptake in rodents at 4h post-injection, reflecting dense cholinergic interneurons [3].
  • Cortical regions: Show 47-62% reduced binding in Alzheimer's patients within cingulate and parahippocampal regions, corresponding to Braak stage III-IV pathology [3] [6].
  • Species-specific binding: Primate studies revealed unexpected pharmacological heterogeneity in occipital cortex (Kd=4.6±1.1 nM), suggesting interspecies variations in VAChT isoforms or accessory proteins [1].

The cryo-EM structure of VAChT complexed with IBVM (PDB: 8H9U) confirms that IBVM stabilizes a lumen-facing conformation, trapping the transporter in an inactive state that prevents ACh loading—a mechanism analogous to tetrabenazine inhibition of VMAT2 .

Historical Development of IBVM as a Radioligand for Neuroimaging

The development of IBVM unfolded through three distinct phases:

Phase 1: Precursor Validation (1985-1992)Following vesamicol's identification as a VAChT ligand in 1985, Rogers et al. systematically evaluated 84 analogs, identifying benzovesamicol as a high-affinity candidate (IC₅₀=50 nM). Iodination at the 5-position of the benzoyl ring generated IBVM, which demonstrated superior VAChT affinity and sigma receptor selectivity in Torpedo electric organ membranes and rat brain homogenates [3]. Early autoradiography with [¹²³I]IBVM in rats confirmed striatum > cortex > cerebellum binding gradients matching cholinergic neuroanatomy.

Phase 2: Isotope Optimization (1993-2005)

  • SPECT adaptation: [¹²³I]IBVM (t₁/₂=13.2 h, γ=159 keV) enabled 24h post-injection human imaging, capitalizing on prolonged clearance from low-density regions to enhance target-to-background ratios [3].
  • PET innovations: [¹²⁴I]IBVM (t₁/₂=4.2 d) was developed for higher-resolution PET quantification but faced challenges from long-range positron emissions. This prompted development of [¹⁸F]FEOBV as an alternative PET tracer [3] [10].

Phase 3: Clinical Translation (2006-Present)Landmark SPECT studies demonstrated:

  • 40-50% VAChT loss in mild cognitive impairment patients preceding amyloid deposition [6].
  • Differential cholinergic degeneration patterns: Parkinson's dementia showed predominant striatal deficits, while Alzheimer's exhibited cortical > striatal loss [4] [6].
  • Pharmacodynamic applications: Microdialysis confirmed morphine-induced spinal cholinergic activation detected by [¹⁸F]IBVM PET in primates [8].

Table 3: Milestones in IBVM Tracer Development

YearDevelopmentSignificanceReference
1988(±)-Benzovesamicol affinity profilingIdentified iodination site for VAChT selectivity [3]
1993First [¹²³I]IBVM human SPECTQuantified striatal VAChT loss in ADKuhl et al.
2001Primate [¹⁸F]IBVM PET/microdialysisValidated tracer response to cholinergic activation [8]
2010Multi-center [¹²³I]IBVM SPECT standardizationEnabled longitudinal studies in DLB vs. AD [6]
2024Cryo-EM structure of IBVM-VAChT complexRational design of next-gen tracers

Current limitations include moderate blood-brain barrier penetration (0.03-0.05% ID/g) and residual sigma-1 binding in cortical regions. These shortcomings drove the development of second-generation tracers like [¹⁸F]FEOBV, which offers improved kinetics and reduced off-target binding [3] [10]. Nevertheless, IBVM remains the most extensively validated VAChT tracer for neuropathological correlation studies.

Properties

CAS Number

128192-12-1

Product Name

5-Iodobenzovesamicol

IUPAC Name

(2R,3R)-5-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

Molecular Formula

C21H24INO

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C21H24INO/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14H2/t20-,21-/m1/s1

InChI Key

FHYAUNJNVMGZQN-NHCUHLMSSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I

Synonyms

5-IBVM
5-iodobenzovesamicol
5-iodobenzovesamicol, ((+-)-trans) isomer, 125I-labeled
5-iodobenzovesamicol, (2S-trans) isomer
IBVM-5
iodobenzovesamicol-5

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.